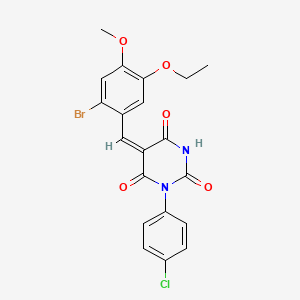![molecular formula C11H17KN2O5S B6016066 potassium;N-[2-hydroxy-3-[(4-methoxyphenyl)methylamino]propyl]sulfamate](/img/structure/B6016066.png)
potassium;N-[2-hydroxy-3-[(4-methoxyphenyl)methylamino]propyl]sulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;N-[2-hydroxy-3-[(4-methoxyphenyl)methylamino]propyl]sulfamate is a chemical compound with a complex structure that includes a sulfamate group, a hydroxy group, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium;N-[2-hydroxy-3-[(4-methoxyphenyl)methylamino]propyl]sulfamate typically involves multiple steps. One common method starts with the reaction of 4-methoxybenzylamine with epichlorohydrin to form an intermediate. This intermediate is then reacted with sulfamic acid under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
Potassium;N-[2-hydroxy-3-[(4-methoxyphenyl)methylamino]propyl]sulfamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group may produce an amine.
科学的研究の応用
Potassium;N-[2-hydroxy-3-[(4-methoxyphenyl)methylamino]propyl]sulfamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of potassium;N-[2-hydroxy-3-[(4-methoxyphenyl)methylamino]propyl]sulfamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Potassium;N-[2-hydroxy-3-(phenylmethylamino)propyl]sulfamate
- Potassium;N-[2-hydroxy-3-(4-chlorophenyl)methylamino]propyl]sulfamate
- Potassium;N-[2-hydroxy-3-(4-fluorophenyl)methylamino]propyl]sulfamate
Uniqueness
Potassium;N-[2-hydroxy-3-[(4-methoxyphenyl)methylamino]propyl]sulfamate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in certain applications, such as increased stability or enhanced binding affinity to molecular targets.
特性
IUPAC Name |
potassium;N-[2-hydroxy-3-[(4-methoxyphenyl)methylamino]propyl]sulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5S.K/c1-18-11-4-2-9(3-5-11)6-12-7-10(14)8-13-19(15,16)17;/h2-5,10,12-14H,6-8H2,1H3,(H,15,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWJABOIQDNMTQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC(CNS(=O)(=O)[O-])O.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17KN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(2-isobutoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6015984.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(1-oxidoisonicotinoyl)-3-piperidinyl]piperazine](/img/structure/B6016001.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-3-thiophenecarboxamide](/img/structure/B6016008.png)
![2-[(4-fluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B6016010.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B6016014.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-[[1-(4-methoxyphenyl)imidazol-2-yl]methyl]-N-methylpiperidin-3-amine](/img/structure/B6016020.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanamide](/img/structure/B6016022.png)
![3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-4-piperidinyl}-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B6016035.png)
![3-({2-[5-(4-morpholinylcarbonyl)-2-thienyl]-1-pyrrolidinyl}carbonyl)benzonitrile](/img/structure/B6016040.png)
![N'-[(E)-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B6016054.png)
![2-Methoxyethyl 2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B6016058.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6016067.png)
![5-[(3,4-Dimethoxyphenyl)methylene]-3-benzyl-4-thioxo-1,3-thiazolidin-2-one](/img/structure/B6016069.png)
